molecular formula C20H13NO2 B5211524 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 27022-16-8

6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B5211524
CAS No.: 27022-16-8
M. Wt: 299.3 g/mol
InChI Key: SLDJHSKMBZMZBZ-UHFFFAOYSA-N
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Description

6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a useful research compound. Its molecular formula is C20H13NO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.094628657 g/mol and the complexity rating of the compound is 434. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Kondapalli et al. (2017) describe an efficient method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione, using a palladium-catalyzed double C-H bond activation. This process enables the production of these compounds in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017).

Anti-Inflammatory and Analgesic Activities

  • A study by Hall et al. (1990) found that certain derivatives of 5H-dibenz[c,e]azepine demonstrate significant anti-inflammatory and analgesic activities in rodent models. These compounds, including this compound derivatives, showed potent action comparable to standard anti-inflammatory drugs in the tests conducted (Hall, Simlot, Oswald, Murthy, ElSourady, & Chapman, 1990).

Potential in Drug Synthesis

  • Research by Acosta Quintero et al. (2016) on the synthesis of diastereoisomeric forms of dibenzo[b,e]azepine derivatives suggests potential applications in developing analogues of anti-allergenic, antidepressant, and antihistaminic drugs. Their study focused on the molecular and supramolecular structures of these compounds, indicating their relevance in medicinal chemistry (Acosta Quintero, Palma, Cobo, & Glidewell, 2016).

Enantioselective Synthesis

  • Vyas and Bhanage (2016) conducted a study on the enantioselective transfer hydrogenation of dibenzo-fused-azepine-diones, which includes this compound. Their research is significant for producing chiral skeletons of pharmaceutical importance, demonstrating the compound's role in advanced organic synthesis (Vyas & Bhanage, 2016).

Anticancer Activities

  • A study by He et al. (2018) on the synthesis of 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units revealed their potential in anticancer applications. The synthesized compounds showed significant anti-proliferative effects against certain cancer cell lines, highlighting the therapeutic potential of this compound derivatives (He, Li, Liang, Cao, Li, Zhang, & Meng, 2018).

Antihyperlipidemic Activity

  • Barakat et al. (2007) investigated the antihyperlipidemic activity of N-substituted dibenz(c,e)azepines-5,7-diones, which include this compound derivatives. These compounds showed significant effects in lowering serum cholesterol and triglyceride levels in animal models, suggesting their potential use in treating hyperlipidemia (Barakat, El-Zahabi, Abdelrahman, Bayomi, Ali, & Amin, 2007).

Properties

IUPAC Name

6-phenylbenzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)21(19)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDJHSKMBZMZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299700
Record name 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27022-16-8
Record name NSC132235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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